6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 2,4-dimethylphenyl group at the 6-position and a carbaldehyde moiety at the 5-position. These receptors regulate xenobiotic metabolism and drug detoxification pathways, making such compounds critical in drug development and toxicology .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-4-11(10(2)7-9)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQKPDMZOVGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the condensation of thiourea with an α-hydroxy ketone, followed by cyclization. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imidazole ring . The process can be optimized by adjusting the temperature and solvent to improve yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can also reduce the risk of human error and improve the consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group at position 5 undergoes nucleophilic additions, forming derivatives critical for biological activity modulation.
Key Examples:
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Schiff Base Formation: Reacts with primary amines (e.g., aniline derivatives) under mild acidic or neutral conditions to form imines. For instance, coupling with 4-aminopiperidine sulfonamides yields hydrazone-linked conjugates with enhanced carbonic anhydrase inhibition .
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Grignard Reagent Addition: Reacts with organomagnesium halides (e.g., methylmagnesium bromide) to produce secondary alcohols, which can be further oxidized to ketones .
Reaction Conditions:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Schiff Base Synthesis | Ethanol, RT, 12–24 h | Bioactive conjugates |
| Grignard Addition | THF, 0°C → RT, 2 h | Alcohol intermediates |
Condensation Reactions
The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl derivatives.
Key Findings:
-
Chalcone Synthesis: Reacts with acetophenones in ethanol under reflux with triethylamine (TEA) to yield chalcone derivatives (e.g., (E)-1-(imidazo[2,1-b]thiazolyl)-3-arylprop-2-en-1-ones) . These products exhibit regioselectivity confirmed by ¹H-NMR .
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Heterocyclic Annulation: Forms spiroimidazo[2,1-b]thiazole derivatives via Michael additions with active methylene compounds (e.g., barbituric acid) .
Representative Data:
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Chalcone derivative 4a : δ 7.72 (1H, s, CH=, E-configuration, 82%), δ 7.78 (1H, s, CH=, Z-configuration, 18%) .
Redox Reactions
The aldehyde group is redox-active, enabling controlled transformations:
Scientific Research Applications
Biological Activities
6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibits various biological activities that make it a promising candidate for further research:
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi. For instance:
- Bacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has demonstrated antifungal properties against common pathogens like Candida species.
Anticancer Properties
Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism of action often involves:
- Inhibition of Cell Proliferation : Studies reveal that these compounds can induce apoptosis in cancer cells.
- Targeting Specific Pathways : They may interact with signaling pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes:
- SIRT1 Activation : Similar compounds have been noted for their ability to activate SIRT1 (a NAD+-dependent deacetylase), which is associated with longevity and metabolic regulation.
- Antimycobacterial Activity : Some derivatives have shown inhibitory effects on Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors such as thiourea and substituted phenyl derivatives under controlled conditions.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure of the synthesized compound.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various imidazo[2,1-b][1,3]thiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cervical carcinoma cells (HeLa) and leukemia cells (L1210). These findings suggest the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of synthesized thiazole derivatives. The results demonstrated that this compound showed significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic pathways . The compound’s ability to bind to and modulate the activity of these targets underlies its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[2,1-b][1,3]thiazole-5-carbaldehyde scaffold is highly tunable, with modifications primarily at the 6-position phenyl group and the oxime substitution at the carbaldehyde. Key analogs include:
Key Observations :
Pharmacological and Metabolic Profiles
Receptor Activation and CYP Induction
- CITCO : Activates CAR, leading to nuclear translocation and upregulation of CYP2B6 (2.19-fold), CYP3A4 (1.86-fold), and CYP2C9 (1.28-fold) in human hepatocytes .
- Target Compound : Lacks the oxime group required for CAR activation, suggesting reduced or absent CYP induction. The 2,4-dimethylphenyl group may enhance metabolic stability due to steric protection of the aldehyde .
Physicochemical Properties
Biological Activity
6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 562792-81-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂N₂OS
- Molecular Weight : 256.32 g/mol
- Structure : The compound features an imidazo[2,1-b][1,3]thiazole core with a 2,4-dimethylphenyl substituent at the 6-position and an aldehyde group at the 5-position.
Antimicrobial Activity
Research has shown that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising antimicrobial properties. In a study evaluating various derivatives, certain compounds demonstrated significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) as low as 3.125 µg/mL. This suggests that modifications in the phenyl substituents can enhance antibacterial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Other derivatives | 3.125 | Anti-tubercular |
Further investigations into other bacterial strains have indicated that compounds similar to this compound also show potential as antibacterial agents against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. In particular, studies have highlighted that thiazole compounds can induce cytotoxic effects in various cancer cell lines. For instance, some derivatives have shown IC₅₀ values ranging from 1.61 to 10 µg/mL against glioblastoma and melanoma cells. The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances this activity .
| Cell Line | IC₅₀ (µg/mL) | Compound Type |
|---|---|---|
| U251 (glioblastoma) | 1.61 | Thiazole derivative with methoxy group |
| WM793 (melanoma) | 10-30 | Indole-linked thiazoles |
Antioxidant Activity
The antioxidant properties of thiazole derivatives contribute to their therapeutic potential by mitigating oxidative stress in biological systems. Compounds within this class have been evaluated for their ability to scavenge free radicals and reduce oxidative damage in cellular models. The specific mechanisms often involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular defense systems .
Case Study 1: Anti-Tuberculosis Activity
In a comparative study involving various thiazole derivatives, researchers identified that the introduction of specific substituents significantly influenced anti-tubercular activity. The study concluded that compounds with p-substituted phenyl groups exhibited superior efficacy compared to those without such modifications .
Case Study 2: Anticancer Efficacy
A series of novel thiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with specific structural features consistently displayed enhanced cytotoxicity. Notably, the incorporation of methyl groups at strategic positions was crucial for maximizing anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?
- Methodological Answer : The compound can be synthesized via cyclocondensation of aldehyde precursors with semicarbazide derivatives under acidic conditions (e.g., acetic acid) . Alternative approaches involve replacing the thiazole ring with a 1,3,4-thiadiazole group, which requires precise stoichiometric control of hydrazonoyl halides and alkyl carbothioates . Key steps include refluxing in ethanol or acetonitrile for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and aldehyde proton resonance (δ ~9.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 287.298 for the nitro-substituted analog) and fragmentation patterns .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S content (tolerance <0.4%) .
Q. What biological screening protocols are applicable to this compound?
- Methodological Answer : Screen for anti-inflammatory activity using carrageenan-induced rat paw edema models (50 mg/kg oral dose) . For enzyme inhibition (e.g., 15-lipoxygenase), use UV-Vis spectroscopy to monitor conjugated diene formation at 234 nm, with NDGA as a positive control .
Advanced Research Questions
Q. How can synthetic yield be optimized for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How to resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- Substituent Analysis : Compare 2,4-dimethylphenyl (current compound) vs. 4-nitrophenyl or halogenated analogs to isolate electronic/steric effects.
- Dose-Response Curves : Re-evaluate activity at lower doses (e.g., 10–25 mg/kg) to identify non-linear pharmacokinetics .
- Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies in in vitro vs. in vivo results .
Q. What computational strategies support target identification for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 15-lipoxygenase (PDB: 1LOX), focusing on the aldehyde moiety’s hydrogen bonding with Gln514 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate Hammett σ values of aryl substituents with IC₅₀ data to predict activity trends .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents at positions 2 and 6 (e.g., methyl, nitro, fluoro) to assess steric/electronic impacts .
- Bioisosteric Replacement : Replace the thiazole ring with 1,2,4-triazole or imidazo[1,2-a]pyridine to evaluate ring flexibility .
- Pharmacophore Mapping : Identify critical features (e.g., aldehyde group, planar aromatic system) using Schrödinger’s Phase module .
Q. What experimental protocols assess stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
- Plasma Stability : Use rat plasma (37°C, 1 hour) to quantify remaining parent compound via LC-MS/MS .
- Light Sensitivity : Expose to UV light (254 nm) and track aldehyde oxidation to carboxylic acid using FTIR (loss of ~1720 cm⁻¹ peak) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
